molecular formula C25H27N3O3 B13360170 4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol

4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol

Cat. No.: B13360170
M. Wt: 417.5 g/mol
InChI Key: GVCWXPNFGLBMIF-UHFFFAOYSA-N
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Description

4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with various functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various halogenating agents for substitution reactions . The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as the inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound 4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 306.36 g/mol
  • Key Functional Groups : Imidazo[1,2-a]pyridine, dimethoxyphenol, and isopropylaniline.
PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂
Molecular Weight306.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G-Protein-Coupled Receptor Kinase Modulation : The compound is suggested to act as a modulator of G-protein-coupled receptor kinase 5 (GRK5), which plays a critical role in regulating insulin signaling pathways. This modulation may have implications for metabolic diseases such as diabetes and obesity .
  • Inhibition of Chitin Synthesis : Research indicates that similar compounds can inhibit chitin synthesis in certain pests, suggesting potential applications in pest control .
  • Antioxidant Activity : The presence of the dimethoxyphenol group may confer antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases.

Case Studies

Recent studies have highlighted the biological effects of related compounds and their mechanisms:

  • A study on imidazo[1,2-a]pyridine derivatives demonstrated their potential as GRK5 inhibitors, leading to improved insulin sensitivity in diabetic models .
  • Another investigation into phenolic compounds indicated that those with methoxy substitutions exhibited significant antioxidant activity and protective effects against cellular oxidative damage .

Biological Assays

Various assays have been employed to evaluate the biological activity of this compound:

  • Ames Test : Preliminary studies suggest that related compounds do not exhibit mutagenic properties in bacterial strains, indicating a favorable safety profile for further development .
  • Toxicity Studies : Toxicity assessments have shown that at certain concentrations, these compounds do not induce significant adverse effects in mammalian models .

Table 2: Summary of Biological Activities

Activity TypeObservations
GRK5 ModulationEnhances insulin signaling
Chitin Synthesis InhibitionPotential pest control agent
Antioxidant ActivityReduces oxidative stress
MutagenicityNon-mutagenic in Ames test

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

2,6-dimethoxy-4-[5-methyl-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C25H27N3O3/c1-15(2)17-9-11-19(12-10-17)26-25-23(27-22-8-6-7-16(3)28(22)25)18-13-20(30-4)24(29)21(14-18)31-5/h6-15,26,29H,1-5H3

InChI Key

GVCWXPNFGLBMIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC=C(C=C3)C(C)C)C4=CC(=C(C(=C4)OC)O)OC

Origin of Product

United States

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